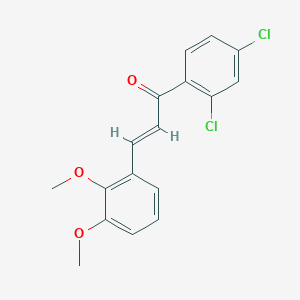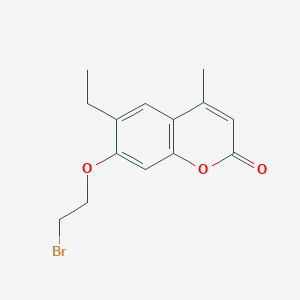
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of turmeric, a plant commonly used in traditional medicine. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Molecular Structure and Vibrational Studies : The compound has been synthesized and its structure confirmed through various spectroscopic methods, including FT-IR and single crystal X-ray diffraction studies. Detailed vibrational wavenumber calculations using HF and DFT methods were performed to assign potential energy distributions. These studies also explored the compound's first hyperpolarizability, indicating its potential application in nonlinear optical (NLO) materials. The molecular stability, charge delocalization, and charge transfer within the molecule were analyzed through NBO, HOMO-LUMO, and MEP analyses (Mary et al., 2015).
Crystal Packing and Halogen Bond Analysis : Another research focus has been on crystal packing analysis, exploring intra- and intermolecular interactions, including a putative halogen bond CBr⋯O. Such studies contribute to understanding the compound's solid-state behavior and its implications for material design (Kumar et al., 2018).
Potential Applications in Material Science
Nonlinear Optical Properties : The compound has been investigated for its nonlinear optical properties, focusing on its first hyperpolarizability. This research suggests the compound's utility in developing NLO materials due to its significant hyperpolarizability compared to standard materials like urea (Najiya et al., 2014).
Photoluminescent Properties : Research into the photoluminescent properties of related compounds, focusing on their absorption and emission spectra, has highlighted potential applications in sensing, imaging, and light-emitting devices. The solvatochromic properties and fluorescence quantum yields of these compounds are particularly of interest for developing responsive photoluminescent materials (Asiri et al., 2017).
properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-8-7-12(18)10-14(13)19/h3-10H,1-2H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIGPWQADGJLAG-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501846.png)

![6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501848.png)
![6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501849.png)
![3-phenyl-6-[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501850.png)
![6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501851.png)
![6-[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501852.png)
![6-(4-Chlorophenyl)-2-(2-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B501855.png)
![6-(4-Bromophenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501857.png)
![3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-6(7H)-one](/img/structure/B501860.png)

![1,3-Bis[(3-methyl-1,2-benzisoxazol-6-yl)oxy]-2-propanol](/img/structure/B501864.png)

![6-{[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B501866.png)